molecular formula C26H18Cl2N4O4 B13133791 1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione CAS No. 88600-60-6

1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione

Cat. No.: B13133791
CAS No.: 88600-60-6
M. Wt: 521.3 g/mol
InChI Key: BZYNMOKJVUGRKJ-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4 It is known for its unique structure, which includes multiple amino groups and chlorophenoxy substituents attached to an anthracene-9,10-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amino groups are further reacted with 4-chlorophenol in the presence of a base to form the chlorophenoxy substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: The chlorophenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s multiple amino groups allow it to form hydrogen bonds and interact with various biomolecules, potentially disrupting cellular processes. Its chlorophenoxy groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with methyl groups instead of chlorine atoms.

    1,4,5,8-Tetraamino-2,7-bis(4-methoxyphenoxy)anthracene-9,10-dione: Contains methoxy groups instead of chlorophenoxy groups.

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione is unique due to its specific combination of amino and chlorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific interactions and functionalities.

Properties

CAS No.

88600-60-6

Molecular Formula

C26H18Cl2N4O4

Molecular Weight

521.3 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione

InChI

InChI=1S/C26H18Cl2N4O4/c27-11-1-5-13(6-2-11)35-17-9-15(29)19-21(23(17)31)26(34)22-20(25(19)33)16(30)10-18(24(22)32)36-14-7-3-12(28)4-8-14/h1-10H,29-32H2

InChI Key

BZYNMOKJVUGRKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)Cl)N)N)Cl

Origin of Product

United States

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